Trifludimoxazin is a new protoporphyrinogen oxidase (PPO)-inhibiting herbicide being evaluated for use in cotton and potentially other crops for the control of small-seeded annual broadleaf weeds. [, , , , , , , , , , , , , , ] It belongs to the triazinone chemical class and acts by inhibiting the PPO enzyme, which is crucial for chlorophyll biosynthesis in plants. [, , , , ] This disruption leads to the accumulation of photodynamic porphyrin precursors, ultimately causing plant cell death. [, , ] Trifludimoxazin is typically used as a soil-residual herbicide, primarily applied pre-emergence (PRE), meaning before the crop and weeds emerge from the soil. [, ]
Trifludimoxazin was developed by BASF and is recognized for its effectiveness as an active ingredient in various agricultural products, including the herbicide Voraxor. The International Union of Pure and Applied Chemistry (IUPAC) name for trifludimoxazin is 1,5-Dimethyl-6-thioxo-3-[2,2,7-trifluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1,3,5-triazinane-2,4-dione. Its chemical formula is , and it has a molecular weight of 412.3 g/mol .
Trifludimoxazin can be synthesized through a multi-step chemical process that involves the construction of its complex molecular framework. The synthesis typically includes the following steps:
Specific parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. For example, reactions may be conducted under controlled temperatures (e.g., 50°C) to ensure proper formation of intermediates .
The molecular structure of trifludimoxazin features several notable characteristics:
The three-dimensional conformation allows for effective inhibition of target enzymes, which is crucial for its function as a herbicide.
Trifludimoxazin primarily undergoes reactions related to its interaction with protoporphyrinogen oxidase enzymes. Upon binding to these enzymes, it inhibits their activity by blocking the conversion of protoporphyrinogen IX to protoporphyrin IX. This inhibition leads to an accumulation of protoporphyrinogen in plant cells, which subsequently generates reactive oxygen species when exposed to light, resulting in plant cell death .
The mechanism of action for trifludimoxazin involves several key steps:
This unique light-dependent mode of action distinguishes trifludimoxazin from other herbicides.
Trifludimoxazin exhibits several important physical and chemical properties:
These properties are significant for its formulation and application in agricultural practices.
Trifludimoxazin is primarily used as an herbicide in agricultural settings due to its efficacy against various weed species. Its applications include:
Research continues into expanding its applications and understanding its environmental impact .
Trifludimoxazin exerts its herbicidal activity through precise molecular interactions with the protoporphyrinogen oxidase 2 (PPO2) enzyme. This triazinone-type inhibitor binds within the orthosteric pocket of PPO2, strategically positioned to disrupt the enzyme's catalytic function. Molecular modeling studies reveal that trifludimoxazin forms critical hydrogen bonds with conserved amino acid residues (Arg128, Gly399) lining the active site, creating a stable enzyme-inhibitor complex [1] [4]. This binding induces conformational changes that prevent the natural substrate, protoporphyrinogen IX, from accessing the catalytic center [4].
The trifluoromethyl-oxazinone moiety of trifludimoxazin plays a pivotal role in binding affinity. X-ray crystallography of herbicide-PPO2 complexes demonstrates that this structural component engages in hydrophobic interactions with the enzyme's flavin adenine dinucleotide (FAD) cofactor binding domain, effectively blocking electron transfer essential for porphyrinogen oxidation [1] [7]. Unlike earlier PPO inhibitors, trifludimoxazin maintains binding efficiency despite subtle variations in the active site architecture across weed species, contributing to its broad-spectrum activity [4]. Computational simulations further indicate that the inhibitor's rigid bicyclic structure minimizes conformational entropy loss upon binding, enhancing its binding energy compared to flexible inhibitors [3].
Table 1: Structural Elements of Trifludimoxazin and Their Role in PPO2 Inhibition
Molecular Region | Chemical Features | Interaction Type | Biological Significance |
---|---|---|---|
Triazinone core | Hydrogen bond acceptors/donors | H-bonding with Arg128 | Anchors inhibitor in binding pocket |
Trifluoromethyl-oxazinone | Hydrophobic group | π-π stacking with FAD ring | Disrupts cofactor positioning |
Difluoromethyl bridge | Electron-withdrawing group | Van der Waals contacts | Stabilizes binding conformation |
Ethynyl substituent | Linear hydrophobic moiety | Fits into hydrophobic subpocket | Enhances binding specificity |
Target-site resistance in weeds frequently arises from specific mutations in the PPO2 gene that reduce herbicide binding affinity. Trifludimoxazin demonstrates remarkable efficacy against several economically significant mutations, including ΔG210, R128G/M, and G399A, which confer resistance to older PPO inhibitors [1] [4]. Enzyme kinetics studies using purified mutant PPO2 enzymes reveal that trifludimoxazin maintains substantially lower inhibition constants (Ki) compared to other herbicides like fomesafen or lactofen. Against the double mutant R128G/ΔG210, trifludimoxazin exhibits a 2.3-fold increase in IC50 (from 12 nM to 28 nM), whereas older inhibitors show >100-fold reductions in efficacy [1] [4].
The molecular basis for this resilience lies in trifludimoxazin's ability to accommodate structural alterations caused by mutations. For the glycine deletion at position 210 (ΔG210), which enlarges the substrate binding cavity, trifludimoxazin's compact structure allows effective binding despite the altered topology [1] [7]. Molecular dynamics simulations demonstrate that trifludimoxazin forms compensatory interactions with adjacent residues (Tyr424, Leu356) that maintain binding stability even when salt bridges are disrupted by arginine substitutions at position 128 [4]. Complementation assays in E. coli hemG mutants expressing mutant plant PPO2 enzymes confirm that trifludimoxazin effectively inhibits enzymatic activity in vivo at concentrations where traditional PPO inhibitors fail [1] [4].
Table 2: Inhibition Profile of Trifludimoxazin Against PPO2 Mutants
PPO2 Mutation | Resistance Ratio* to Saflufenacil | Resistance Ratio* to Trifludimoxazin | Key Molecular Adaptation |
---|---|---|---|
Wild-type | 1.0 (reference) | 1.0 (reference) | N/A |
R128G | 98.7 | 3.2 | Enhanced hydrophobic interactions with Tyr424 |
ΔG210 | 142.5 | 5.8 | Compact structure fits enlarged cavity |
G399A | 85.3 | 4.1 | Stabilized H-bond network with Leu356 |
R128G/ΔG210 | >200 | 12.5 | Combined compensatory mechanisms |
Resistance ratio = IC50 mutant / IC50 wild-type |
Herbicide mixtures are strategically employed to broaden the weed control spectrum and combat resistance, but their efficacy depends critically on interaction outcomes (additive, synergistic, or antagonistic). Trifludimoxazin exhibits primarily additive effects when combined with non-PPO herbicides like glyphosate or glufosinate. Field trials demonstrate 94-99% control of glyphosate-resistant waterhemp (Amaranthus tuberculatus) with trifludimoxazin (25 g ai ha⁻¹) combined with glyphosate (870 g ae ha⁻¹), statistically equivalent to the predicted additive effect [2] [6]. Isobole analysis confirms strictly additive interactions for these combinations across multiple weed species, indicating no physiological interference in absorption, translocation, or activation pathways [6] [9].
Notably, trifludimoxazin exhibits synergistic activity when mixed with saflufenacil (another PPO inhibitor) against giant ragweed (Ambrosia trifida). Greenhouse dose-response models reveal an observed control of 98% versus the 85% expected from individual efficacies, representing a significant synergistic interaction [6] [9]. This synergy potentially arises from differential binding kinetics to PPO2 isoforms, where simultaneous binding of both inhibitors may induce conformational changes that prolong enzyme inhibition [7]. Conversely, mixtures with paraquat exhibit slight antagonism under controlled conditions, with trifludimoxazin reducing paraquat uptake by 15-22% in waterhemp and giant ragweed, possibly due to rapid desiccation limiting translocation [6] [8].
The interaction profile varies significantly between weed species. For example, tank-mixes with pyroxasulfone (Group 15) demonstrate strong additivity for false cleavers (Galium spurium) control but minimal enhancement for wild oat (Avena fatua), where pyroxasulfone alone dominates efficacy [9]. These species-specific outcomes highlight the importance of empirical testing for mixture optimization in resistance management programs [5] [9].
Table 3: Herbicide Interaction Profiles with Trifludimoxazin
Herbicide Combination | Interaction Type | Target Weed Species | Physiological Basis |
---|---|---|---|
Trifludimoxazin + Glyphosate | Additive | Waterhemp, Giant ragweed | Independent modes of action; no metabolic interference |
Trifludimoxazin + Glufosinate | Additive | Waterhemp, Giant ragweed | Complementary ROS generation mechanisms |
Trifludimoxazin + Saflufenacil | Synergistic | Giant ragweed | Enhanced PPO inhibition via multi-site binding |
Trifludimoxazin + Paraquat | Antagonistic | Waterhemp, Giant ragweed | Reduced paraquat translocation due to rapid desiccation |
Trifludimoxazin + Pyroxasulfone | Additive (species-dependent) | False cleavers (synergistic trend), Wild oat (additive) | Enhanced soil residual activity without physiological interaction |
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